1-(2-Chlorobenzyl)-1H-indazol-5-amine

Description

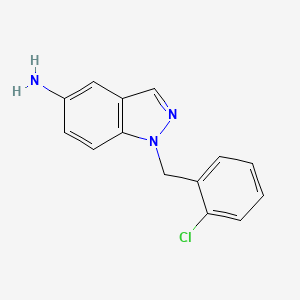

1-(2-Chlorobenzyl)-1H-indazol-5-amine is a heterocyclic aromatic compound featuring an indazole core substituted with a 2-chlorobenzyl group at the 1-position and an amine group at the 5-position. Indazole derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purines and their ability to interact with biological targets such as kinases and enzymes . The 2-chlorobenzyl substituent introduces both steric and electronic effects, which can modulate binding affinity and metabolic stability.

Properties

CAS No. |

939756-03-3 |

|---|---|

Molecular Formula |

C14H12ClN3 |

Molecular Weight |

257.72 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]indazol-5-amine |

InChI |

InChI=1S/C14H12ClN3/c15-13-4-2-1-3-10(13)9-18-14-6-5-12(16)7-11(14)8-17-18/h1-8H,9,16H2 |

InChI Key |

NIFGIPFDHRLEDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-indazol-5-amine can be synthesized through a multi-step process involving the formation of the indazole core followed by the introduction of the chlorobenzyl group. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide and a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate cyclization and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-indazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Pyrazole Derivatives

1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 3524-40-1)

- Structural Difference : Replaces indazole with pyrazole, reducing aromatic π-system size.

- Impact : Pyrazole’s smaller ring may decrease planarity and alter binding to flat enzymatic pockets compared to indazole.

- Safety : SDS data indicate standard handling precautions for pyrazole amines, including inhalation risks .

- 1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 1006682-91-2) Structural Difference: Chlorine at the 3-position on the benzyl group instead of 2-position.

Indole Derivatives

- 1-(4-Chlorobenzyl)-1H-indol-5-amine (CAS 1152866-42-6)

Substituent Variations on Indazole

Halogen Position and Type

Non-Halogenated Analogues

Table 1: Key Properties of Selected Analogues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Chlorobenzyl)-1H-indazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a 2-chlorobenzyl halide with a pre-functionalized indazol-5-amine precursor under basic conditions (e.g., K₂CO₃ or NaH in DMF/DMSO) promotes alkylation. Optimization involves adjusting solvent polarity, temperature (80–120°C), and stoichiometry to minimize side products like over-alkylation. Catalytic agents, such as phase-transfer catalysts, may enhance yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the chemical environment of the chlorobenzyl and indazole moieties. Aromatic proton shifts (δ 7.2–8.5 ppm) and amine proton signals (δ 4.5–5.5 ppm) are key .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₄H₁₁ClN₃: 256.06 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure if single crystals are obtained (using SHELXL for refinement) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Stability studies use accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

- Methodology : Advanced 2D NMR techniques (COSY, HSQC) clarify ambiguous proton-carbon correlations. For steric or electronic anomalies, computational modeling (DFT) predicts chemical shifts. X-ray crystallography provides definitive structural validation .

Q. What strategies are effective for improving the yield of this compound in multi-step syntheses?

- Methodology :

- Stepwise Optimization : Screen bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (DMF vs. acetonitrile) for alkylation steps.

- Catalysis : Palladium-catalyzed Buchwald-Hartwig amination may improve coupling efficiency.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What mechanistic insights guide the regioselective functionalization of this compound?

- Methodology : Computational studies (e.g., Fukui indices) predict reactive sites on the indazole ring. Experimental validation via electrophilic substitution (e.g., nitration, halogenation) under controlled conditions (low temperature, HNO₃/H₂SO₄) targets specific positions .

Q. How can the bioactivity of this compound be evaluated in vitro, and what controls are necessary?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases (IC₅₀ determination) with positive controls (e.g., staurosporine) and vehicle controls (DMSO).

- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with reference compounds (e.g., doxorubicin).

- Data Validation : Include triplicate replicates and statistical analysis (e.g., ANOVA) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo studies involving this compound?

- Methodology : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsome assays). Use isotopic labeling (³H/¹⁴C) to track compound distribution in animal models. Adjust dosing regimens or explore prodrug strategies to enhance efficacy .

Q. What experimental approaches reconcile discrepancies in reported synthetic yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.